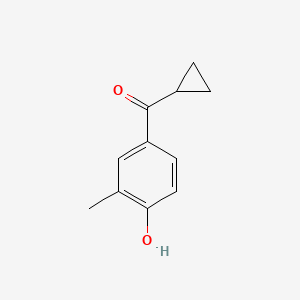

4-Cyclopropanecarbonyl-2-methylphenol

CAS No.:

Cat. No.: VC17762537

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O2 |

|---|---|

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | cyclopropyl-(4-hydroxy-3-methylphenyl)methanone |

| Standard InChI | InChI=1S/C11H12O2/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3 |

| Standard InChI Key | BBIQUPXOGLYBNL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C2CC2)O |

Introduction

4-Cyclopropanecarbonyl-2-methylphenol is an organic compound classified under phenolic compounds. Its IUPAC name is often associated with variations, but the compound is characterized by a cyclopropanecarbonyl group attached to a 2-methylphenol structure. This unique structure suggests potential reactivity and applications in various fields, including chemistry and pharmaceuticals.

Synthesis Methods

The synthesis of 4-cyclopropanecarbonyl-2-methylphenol can be achieved through several methods, though detailed procedures are not extensively documented in the available literature. Generally, the synthesis involves the modification of phenolic compounds and the incorporation of a cyclopropanecarbonyl group.

Chemical Reactions and Mechanism of Action

4-Cyclopropanecarbonyl-2-methylphenol participates in various chemical reactions typical for phenolic compounds, including potential involvement in condensation reactions and interactions with other organic molecules. The mechanism of action primarily involves its reactivity due to the presence of the phenolic hydroxyl group and the cyclopropanecarbonyl moiety.

Data Tables

Given the limited availability of specific data on 4-cyclopropanecarbonyl-2-methylphenol, the following table provides general information on phenolic compounds, which might be relevant:

| Property | General Phenolic Compounds | 4-Cyclopropanecarbonyl-2-methylphenol |

|---|---|---|

| Molecular Formula | Varies (e.g., CHOH for phenol) | Not consistently reported (e.g., CHO) |

| Molecular Weight | Varies (e.g., 94.11 g/mol for phenol) | Approximately 176.21 g/mol or 232.28 g/mol |

| Boiling Point | Varies (e.g., 181.7°C for phenol) | Not specified |

| Synthesis Methods | Various methods involving aromatic rings | Not extensively documented |

| Chemical Reactions | Condensation reactions, oxidation | Potential involvement in similar reactions |

| Applications | Antioxidants, pharmaceuticals, materials science | Potential applications in similar fields |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume